2-(Bromomethyl)-1-iodo-3-nitrobenzene
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Overview
Description
2-(Bromomethyl)-1-iodo-3-nitrobenzene is an organic compound that features a benzene ring substituted with bromomethyl, iodo, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-iodo-3-nitrobenzene typically involves the bromination and iodination of a nitrobenzene derivative. One common method involves the bromination of 1-iodo-3-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-iodo-3-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the iodo group can be involved in oxidation reactions.
Cross-Coupling Reactions: The iodo group can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Conversion to 2-(Bromomethyl)-1-iodo-3-aminobenzene.
Cross-Coupling: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
2-(Bromomethyl)-1-iodo-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-iodo-3-nitrobenzene in chemical reactions involves the activation of the bromomethyl and iodo groups. The bromomethyl group can undergo nucleophilic substitution, while the iodo group can participate in oxidative addition in cross-coupling reactions. The nitro group can influence the electronic properties of the benzene ring, affecting the reactivity of the other substituents .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethylbenzene: Lacks the nitro and iodo groups, making it less reactive in certain types of reactions.
1-Iodo-3-nitrobenzene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-(Chloromethyl)-1-iodo-3-nitrobenzene: Similar structure but with a chloromethyl group instead of bromomethyl, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
2-(Bromomethyl)-1-iodo-3-nitrobenzene is unique due to the presence of all three functional groups (bromomethyl, iodo, and nitro) on the benzene ring. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
2-(bromomethyl)-1-iodo-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOZXQHSCIRRJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CBr)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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